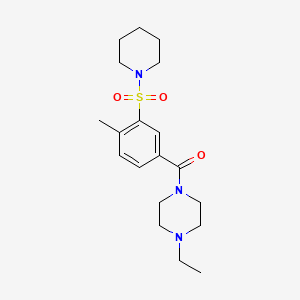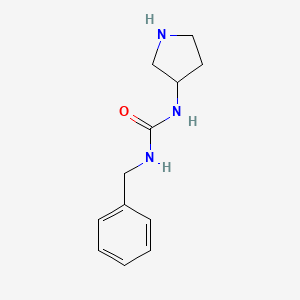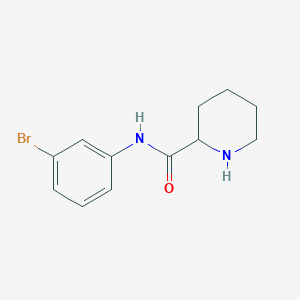
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in rats. It has also been shown to reduce seizures in mice. Additionally, this compound has been shown to improve motor function in rats with Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone in lab experiments is its potential as a treatment for various neurological disorders. Additionally, this compound has shown anti-inflammatory and analgesic effects, making it useful in the study of pain and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the study of 2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone. One direction is to further explore its potential as a treatment for neurological disorders such as Parkinson's disease. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, this compound could be modified to create more potent and selective compounds for use in scientific research.
Synthesis Methods
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone can be synthesized using various methods. One method involves the reaction of 2-chlorobenzonitrile with thiourea in the presence of a base to form 2-(2-chlorophenyl)thiourea. This compound is then reacted with ethyl bromoacetate in the presence of a base to form 2-(2-chlorophenyl)sulfanyl-1-ethylpyrrolidine-1-one. Finally, the ethyl group is replaced with a methyl group using methyl iodide in the presence of a base to form this compound.
Scientific Research Applications
2-(2-Chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone has been studied for its potential in scientific research applications. One study showed that this compound has anti-inflammatory and analgesic effects in rats. Another study showed that this compound has anticonvulsant effects in mice. Additionally, this compound has shown potential as a treatment for Parkinson's disease.
properties
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-10-5-1-2-6-11(10)16-9-12(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMRAUGGTKRGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B7464982.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)


![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)
